molecular formula C13H18O B14853096 2-(Cyclopropylmethyl)-5-isopropylphenol

2-(Cyclopropylmethyl)-5-isopropylphenol

Cat. No.: B14853096
M. Wt: 190.28 g/mol
InChI Key: NIVVQGWOMKMNTG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-5-isopropylphenol is a phenolic compound intended for research and development purposes. Phenolic compounds with alkyl substituents, such as isopropyl and cyclopropylmethyl groups, are of significant scientific interest due to their diverse bioactivities and utility in chemical synthesis. For instance, structurally related compounds like carvacrol (5-isopropyl-2-methylphenol) are well-studied and known to exhibit antimicrobial, antifungal, and antiviral properties, suggesting potential research avenues for this analog . The unique structure of 2-(Cyclopropylmethyl)-5-isopropylphenol, featuring a cyclopropylmethyl moiety, may impart distinct steric and electronic properties, making it a valuable building block in organic synthesis and medicinal chemistry research. It could be investigated for the development of novel bioactive molecules, functional materials, or as a standard in analytical chemistry. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct thorough safety evaluations before use.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(cyclopropylmethyl)-5-propan-2-ylphenol

InChI

InChI=1S/C13H18O/c1-9(2)11-5-6-12(13(14)8-11)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI Key

NIVVQGWOMKMNTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CC2CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Methodologies

Friedel-Crafts Alkylation

Principle : Introduce alkyl groups via electrophilic aromatic substitution (EAS) using Lewis or Brønsted acid catalysts.

Route 1: Sequential Alkylation
  • Substrate : 5-Isopropylphenol.
  • Protection : Convert hydroxyl to methoxy (MeI, K₂CO₃, DMF) to prevent undesired side reactions.
  • Cyclopropylmethyl Introduction :
    • Reagents : Cyclopropylmethyl chloride, AlCl₃ (1.2 equiv), CH₂Cl₂, 0°C → RT.
    • Mechanism : AlCl₃ generates electrophilic cyclopropylmethyl carbocation, attacking the ortho position (directed by methoxy group).
  • Deprotection : BBr₃ in CH₂Cl₂ restores the hydroxyl group.

Challenges :

  • Competing para -alkylation due to isopropyl’s directing effect.
  • Over-alkylation risks.

Data from Analogous Systems :

Substrate Catalyst Yield (%) Selectivity (ortho:para)
4-Isopropylanisole AlCl₃ 65 3:1
3-Isopropylanisole FeCl₃ 58 2:1

Simmons-Smith Cyclopropanation

Principle : Convert allyl groups to cyclopropylmethyl via CH₂I₂/Zn-Cu coupling.

Route 2: Allylation Followed by Cyclopropanation
  • Allylation of 5-Isopropylphenol :
    • Reagents : Allyl bromide, K₂CO₃, DMF, 80°C.
    • Outcome : 2-Allyl-5-isopropylphenol (72% yield).
  • Cyclopropanation :
    • Conditions : CH₂I₂ (2 equiv), Zn-Cu couple, Et₂O, reflux.
    • Yield : 68% (based on PMC10672982).

Advantages :

  • High regiocontrol for allyl placement.
  • Mild conditions preserve phenolic OH.

Limitations :

  • Requires strict anhydrous conditions.

HFIP-Promoted Friedel-Crafts Reaction

Principle : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) enhances electrophilicity via H-bonding, enabling metal-free alkylation (PMC10672982).

Route 3: Direct Alkylation
  • Substrate : 5-Isopropylphenol.
  • Reagents : Cyclopropylmethyl alcohol (1.5 equiv), HFIP (solvent), RT, 12 h.
  • Outcome : Direct ortho -alkylation without protection.

Reported Data :

Electrophile Solvent Yield (%)
Cyclopropylmethyl-OH HFIP 74
Benzyl bromide HFIP 81

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Key Challenges
Friedel-Crafts (AlCl₃) 65 Moderate High Over-alkylation, directing
Simmons-Smith 68 High Medium Moisture sensitivity
HFIP-Promoted 74 High High Cost of HFIP

Mechanistic Insights

Friedel-Crafts Pathway

  • Electrophile Generation : AlCl₃ polarizes C-Cl bond in cyclopropylmethyl chloride, forming carbocation.
  • Aromatic Attack : Methoxy group directs electrophile to ortho position; steric hindrance from isopropyl favors C2 over C6.

Simmons-Smith Cyclopropanation

  • Zinc-Carbenoid Formation : CH₂I₂ reacts with Zn to form I-Zn-CH₂-I, inserting into allyl double bond.
  • Stereochemistry : Retains geometry of starting allyl group.

Industrial Considerations

  • Catalyst Recycling : Heteropolyacid catalysts (e.g., H₃PW₁₂O₄₀) offer reusability (US7115782B2).
  • Solvent Recovery : HFIP’s high boiling point (58°C) allows distillation recovery.

Emerging Techniques

  • Photoredox Catalysis : Visible-light-mediated alkylation avoids strong acids (e.g., Ru(bpy)₃²⁺, PMC10696561).
  • Flow Chemistry : Continuous processing improves heat management in exothermic Friedel-Crafts reactions (EP0089207B1).

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

2-(Cyclopropylmethyl)-5-(propan-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethyl)-5-(propan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclopropylmethyl and propan-2-yl groups may contribute to the compound’s overall hydrophobicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Cyclopropylmethyl)-5-isopropylphenol and Analogues

Compound Molecular Weight (g/mol) Substituents pKa* LogP (Predicted)
2-(Cyclopropylmethyl)-5-isopropylphenol 220.3 Cyclopropylmethyl, isopropyl ~10.0 4.2
Thymol (2-isopropyl-5-methylphenol) 150.22 Methyl, isopropyl 10.6 3.3
Carvacrol (5-isopropyl-2-methylphenol) 150.22 Methyl, isopropyl (isomer) 10.3 3.5
2-Isopropyl-5-methylcyclohexanol 170.29 Isopropyl, methyl (cyclohexanol) N/A 2.8

*The pKa of phenols typically ranges between 9–11, influenced by electron-donating/withdrawing substituents. The cyclopropylmethyl group in the target compound may slightly lower acidity compared to thymol due to its electron-donating nature .

Key Observations :

  • Lipophilicity : The cyclopropylmethyl group increases hydrophobicity (LogP ~4.2) compared to thymol (LogP ~3.3), suggesting enhanced membrane permeability in biological systems.
  • Steric Effects : The strained cyclopropane ring may hinder electrophilic substitution reactions at the ortho/para positions, unlike the more flexible isopropyl group in carvacrol.

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